molecular formula C24H24N6O4S B11433531 7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11433531
M. Wt: 492.6 g/mol
InChI Key: MKXHSMMGHVXTSF-UHFFFAOYSA-N
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Description

The compound 7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound It features a furan ring, a piperazine moiety, and a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the piperazine moiety and the diazino-pyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The piperazine moiety can be reduced to form secondary amines.

    Substitution: The diazino-pyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products Formed

Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
  • 7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-ETHYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The uniqueness of 7-(FURAN-2-YL)-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the phenylpiperazine moiety, in particular, may enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N6O4S

Molecular Weight

492.6 g/mol

IUPAC Name

7-(furan-2-yl)-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24N6O4S/c1-27-21-19(23(32)28(2)24(27)33)22(26-20(25-21)17-9-6-14-34-17)35-15-18(31)30-12-10-29(11-13-30)16-7-4-3-5-8-16/h3-9,14H,10-13,15H2,1-2H3

InChI Key

MKXHSMMGHVXTSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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